molecular formula C20H18N2S2 B11515113 2,5-Bis(4-ethylphenyl)-1,3-thiazolo[5,4-d]1,3-thiazole

2,5-Bis(4-ethylphenyl)-1,3-thiazolo[5,4-d]1,3-thiazole

Cat. No.: B11515113
M. Wt: 350.5 g/mol
InChI Key: MBCAKGPJGXCGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the condensation of 4-ethylphenylamine with thioamide derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C20H18N2S2

Molecular Weight

350.5 g/mol

IUPAC Name

2,5-bis(4-ethylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C20H18N2S2/c1-3-13-5-9-15(10-6-13)17-21-19-20(23-17)22-18(24-19)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3

InChI Key

MBCAKGPJGXCGLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.